2-(4-Chloro-2-methoxyphenyl)acetonitrile
Overview
Description
2-(4-Chloro-2-methoxyphenyl)acetonitrile is a chemical compound used as a raw material and an intermediate in organic synthesis . It has a molecular weight of 181.62 .
Molecular Structure Analysis
The linear formula of 2-(4-Chloro-2-methoxyphenyl)acetonitrile is C9H8ClNO . The InChI code is 1S/C9H8ClNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3 .Physical And Chemical Properties Analysis
2-(4-Chloro-2-methoxyphenyl)acetonitrile is a solid at room temperature .Scientific Research Applications
Kinetics of Elimination Reactions : Research by Kumar and Balachandran (2006) indicates that 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane, a compound closely related to 2-(4-Chloro-2-methoxyphenyl)acetonitrile, undergoes dehydrochlorination in acetonitrile to form trans-p-methoxy stilbene through an El mechanism. This process is influenced by the presence of an electron-donating p-methoxy group and the charge delocalization throughout the structure, suggesting stability of the cation involved. The study highlights the mass law effect and special salt effect, essential for reactions involving a stable cation (Kumar & Balachandran, 2006).
Sonication Effects on Non-Radical Reactions : The work by Tuulmets et al. (2014) explores the kinetics of pH-independent hydrolysis of 4-methoxyphenyl dichloroacetate under ultrasonic irradiation in acetonitrile-water binary mixtures. The research underscores the significant kinetic effects of sonication at sound intensities not inducing cavitation, providing experimental evidence of kinetic effects of ultrasound in the absence of cavitation (Tuulmets et al., 2014).
Solvolysis Reactions and Ion-Molecule Pairs : Jia et al. (2002) investigated the acid-catalyzed solvolysis of 2-methoxy-2-phenyl-3-butene in acetonitrile-water, focusing on the formation of various products under kinetic control. This study provides insights into the reaction mechanisms involving cleavage of the carbon-oxygen bond to the allylic carbon, suggesting the formation of a solvent-equilibrated allylic carbocation (Jia et al., 2002).
Diastereoisomers Structure Analysis : Research by Ladraa et al. (2009) on the crystal structures of two enantiopure diastereoisomers of a compound structurally similar to 2-(4-Chloro-2-methoxyphenyl)acetonitrile reveals substantial differences in certain torsion angles and provides detailed insights into hydrogen-bond interactions and the formation of multi-dimensional networks (Ladraa et al., 2009).
Molecular Imprinted Polymer Nanoparticles for Trace Determination : Omidi et al. (2014) discuss the use of molecular imprinted polymer nanoparticles for sensitive and selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid in complex matrices. This study sheds light on the potential application of molecular imprinting technology for environmental and biological sample analysis (Omidi et al., 2014).
Kinetic Sonication Effects in Aqueous Acetonitrile Solutions : Piiskop et al. (2013) explore the kinetic sonication effects on the hydrolysis of 4-methoxyphenyl dichloroacetate in aqueous acetonitrile solutions. The study provides insights into the solvation state of the reagent and the rate levelling effect of ultrasound in aqueous-organic binary solvents (Piiskop et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJARSBOCSFHDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624854 | |
Record name | (4-Chloro-2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methoxyphenyl)acetonitrile | |
CAS RN |
170737-92-5 | |
Record name | (4-Chloro-2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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